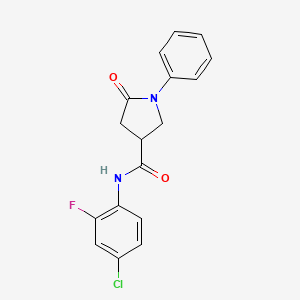

![molecular formula C15H21NO3 B4578775 3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B4578775.png)

3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, including functional group transformations and the formation of ring structures. For compounds similar to 3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, methods such as low-temperature singlet oxygenation and subsequent reactions with nucleophiles can be applied to construct the molecular framework. The synthesis of related compounds showcases the diversity of organic synthesis strategies, including the use of various catalysts and conditions to achieve the desired molecular architecture (Matsumoto et al., 1999).

Molecular Structure Analysis

The molecular structure of organic compounds is typically elucidated through techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Studies on compounds with similar structures to 3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide have utilized X-ray diffraction and DFT calculations to understand their molecular geometry, electronic properties, and the nature of intramolecular interactions. These analyses provide insights into the spatial arrangement of atoms and the electronic characteristics that influence the compound's reactivity and properties (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of a compound like 3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is influenced by its functional groups and molecular structure. Studies on similar benzamide derivatives have explored reactions such as acylation, amidation, and cyclization. These reactions are crucial for modifying the compound's structure and introducing new functional groups, thereby altering its chemical properties. The synthesis and reactions of related compounds illustrate the versatility of benzamides in organic synthesis and their potential for generating diverse molecular entities (Yamagata et al., 1994).

Physical Properties Analysis

The physical properties of organic compounds, including melting points, solubility, and crystallinity, are determined by their molecular structure. Studies on compounds similar to 3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide have detailed the synthesis of aromatic polyamides with specific substituents, revealing how variations in molecular structure affect physical properties such as solubility and film-forming ability. This research provides a foundation for understanding how structural modifications impact the physical characteristics of benzamide derivatives (Kang et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal for their application in synthetic chemistry. Research on structurally related compounds has investigated their interactions with DNA, highlighting the importance of molecular structure in binding affinity and biological activity. These studies offer insights into the functional aspects of benzamide derivatives, potentially guiding the development of new materials and pharmaceuticals (Chen et al., 2012).

Scientific Research Applications

Organic Synthesis Applications

In organic chemistry, the structural motif of "3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide" can be involved in the synthesis of complex molecules due to its functional groups. For instance, compounds with similar structures have been utilized in the synthesis of single-molecule and single-chain magnets, highlighting their role in developing materials with specific magnetic properties (Costes, Vendier, & Wernsdorfer, 2010). Additionally, stereoselective radical cascade approaches have been explored for constructing benzo[a]quinolizidines, indicating the potential of such structural units in the synthesis of complex heterocyclic systems (Ishibashi et al., 1999).

Pharmacological Research

In pharmacological research, derivatives resembling "3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide" have been evaluated for their medicinal properties. For example, novel 3-arylaminobenzofuran derivatives have been synthesized and tested for anticancer and antiangiogenic activities, targeting the colchicine site on tubulin, demonstrating significant potential in cancer therapy (Romagnoli et al., 2015).

Material Science and Sensor Development

In material science, the manipulation of molecules with structural similarities to "3-ethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide" has been instrumental in designing novel organogels based on perylenetetracarboxylic diimides. These compounds form fluorescent gels that can be utilized in sensing applications, demonstrating the versatility of such molecular frameworks in developing new materials with desirable photophysical properties (Wu et al., 2011).

properties

IUPAC Name |

3-ethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-3-18-13-7-4-6-12(10-13)15(17)16-11(2)14-8-5-9-19-14/h4,6-7,10-11,14H,3,5,8-9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZLZHHKQMMRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)NC(C)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethoxy-N-[1-(tetrahydrofuran-2-yl)ethyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(4,6-dimethyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4578695.png)

![1-[2-(4-fluorophenyl)ethyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4578696.png)

![methyl 3-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4578702.png)

![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-1-naphthamide](/img/structure/B4578706.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4578717.png)

![N-[3-(dimethylamino)propyl]-N-(2-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4578733.png)

![4-{[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4578763.png)

![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4578766.png)

![6,6'-methylenebis[2-(3-fluorophenyl)-4H-3,1-benzoxazin-4-one]](/img/structure/B4578769.png)

![N-benzyl-2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetamide](/img/structure/B4578781.png)

![3-[4-[(benzylamino)methyl]-3-(3-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4578784.png)

![N-({[5,6-dichloro-2-(trichloromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)benzamide](/img/structure/B4578786.png)